molecular formula C10H10N4O2S B13095770 Ethyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Ethyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Cat. No.: B13095770
M. Wt: 250.28 g/mol
InChI Key: ZWVBFBAVAKWAQH-UHFFFAOYSA-N
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Description

Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl pyrazine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Chemical Reactions Analysis

Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antimicrobial research.

    Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit kinases or other signaling molecules involved in cell growth and division .

Comparison with Similar Compounds

Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:

    2-Aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.

    Pyrazine derivatives: Compounds containing the pyrazine ring also show a range of biological activities and are used in drug development.

    Thiazole-pyrazine hybrids:

Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate stands out due to its specific combination of thiazole and pyrazine rings, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(12-3-4-13-8)6-5-14-10(11)17-6/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

ZWVBFBAVAKWAQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C2=CN=C(S2)N

Origin of Product

United States

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